2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid
Description
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a synthetic organic compound characterized by a sulfinyl (S=O) group, a 3,4-dichlorobenzyl moiety, and an acetic acid backbone. The sulfinyl group distinguishes it from sulfonyl (O=S=O) or sulfanyl (S-) analogs, influencing its polarity, acidity, and biological interactions .
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(18)6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWJTMQFIJZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CS(=O)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfinyl group attached to an acetic acid moiety, with a 3,4-dichlorobenzyl amino substituent. This structure is significant for its interaction with biological targets.
Antidiabetic Activity
Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. The synthesized derivatives demonstrated IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, outperforming the standard drug acarbose (IC50 = 21.55 ± 1.31 µM) .
Antioxidant Properties
The antioxidant capabilities of these compounds have also been assessed, revealing potent iron chelation activity with IC50 values between 22.43 ± 2.09 to 61.21 ± 2.83 µM, indicating a potential role in mitigating oxidative stress-related diseases .
Anticancer Activity
Compounds similar to this compound have shown promising anticancer properties in vitro. For example, certain thiosemicarbazone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a possible mechanism through apoptosis induction and cell cycle arrest .
The biological activity of the compound is attributed to its ability to interact with specific enzymes and proteins involved in metabolic pathways:
- α-Amylase Inhibition : The inhibition of α-amylase leads to reduced glucose absorption, which is beneficial for managing diabetes.
- Antioxidant Mechanism : By chelating iron and other metal ions, the compound may reduce the formation of free radicals.
- Cytotoxicity : The presence of the dichlorobenzyl group enhances interaction with cellular targets involved in cancer proliferation.
Case Studies
- Diabetes Management : A study on synthesized thiosemicarbazone derivatives indicated their effectiveness as α-amylase inhibitors, suggesting potential for development as antidiabetic agents .
- Cancer Research : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cells, highlighting their potential as anticancer drugs .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid
- Structure : Sulfonyl (O=S=O) group replaces the sulfinyl (S=O) group.
- Molecular Formula: C₁₁H₁₁Cl₂NO₅S (MW: 340.2 g/mol) .
- Key Properties : Higher oxidation state of sulfur increases polarity and acidity compared to sulfinyl analogs.
- Applications : Discontinued commercial availability suggests prior use in pharmaceutical or agrochemical research .
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid
- Structure: Additional phenylamino group replaces the sulfinyl/sulfonyl moiety.
- Molecular Formula : C₁₇H₁₆Cl₂N₂O₃ (MW: 375.23 g/mol).
- Key Properties :
- Melting point: 142–145°C.
- Solubility: Soluble in chloroform and DMSO.
- Applications : Pharmaceutical intermediate for bioactive compound synthesis .
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid
- Structure : Sulfanyl (S-) group instead of sulfinyl; 2,4-dichlorobenzyl substituent.
- Molecular Formula: C₁₁H₁₁Cl₂NO₃S (MW: 308.18 g/mol).
- Key Properties :
2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid
- Structure : Sulfinyl group retained; 3-(trifluoromethyl)benzyl substituent.
- Molecular Formula: C₁₂H₁₂F₃NO₄S (MW: 323.29 g/mol).
- Key Properties : Trifluoromethyl group enhances lipophilicity and metabolic stability, relevant in drug design .
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid
- Structure : Sulfanyl group; 3,4-dimethoxyaniline substituent.
- Molecular Formula : C₁₂H₁₄N₂O₄S (MW: 285.32 g/mol).
- Key Properties :
Data Table: Comparative Analysis of Key Compounds
Functional Group Impact on Properties
- Sulfinyl vs. Sulfonyl : Sulfonyl derivatives (e.g., ) exhibit higher polarity and acidity (pKa ~1–2) due to the additional oxygen, whereas sulfinyl analogs (e.g., ) have intermediate acidity (pKa ~3–4).
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase stability and binding affinity in target receptors.
- Methoxy or phenyl groups enhance solubility in organic solvents but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
